molecular formula C16H16N4O B11064007 2-phenyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

2-phenyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No.: B11064007
M. Wt: 280.32 g/mol
InChI Key: UOZWGUZFZSDXOA-UHFFFAOYSA-N
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Description

2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyrazole and a triazole ring, making it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylhydrazine with phenyl isocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the desired triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or pyridyl rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one stands out due to its unique combination of a pyrazole and triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and its potential neuroprotective effects make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-phenyl-1-pyridin-3-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C16H16N4O/c21-16-19-11-5-10-18(19)15(13-6-4-9-17-12-13)20(16)14-7-2-1-3-8-14/h1-4,6-9,12,15H,5,10-11H2

InChI Key

UOZWGUZFZSDXOA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(N(C(=O)N2C1)C3=CC=CC=C3)C4=CN=CC=C4

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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